Flubendazole D3 (methyl D3)
Overview
Description
Flubendazole D3, also known as Methyl-d3 [5- (4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate, is the deuterium labeled version of Flubendazole . Flubendazole is a safe and efficacious anthelmintic agent, which is widely used for anthelmintic to human, rodents, and ruminants . It is a member of the class of mebendazole in which the benzoyl group is replaced by a p-fluorobenzoyl group .
Synthesis Analysis
Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Molecular Structure Analysis
The molecular formula of Flubendazole D3 is C16D3H9FN3O3 . The molecular weight is 316.30 g/mol .
Scientific Research Applications
Summary of the Application
Flubendazole D3 is used as an analytical standard in chromatography and mass spectrometry . It is an isotopically labeled compound of the benzimidazole derivative, flubendazole .
Methods of Application
Flubendazole D3 may be used as an internal standard for the determination of flubendazole in animal muscle tissues and sludge samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .
Results or Outcomes
The use of Flubendazole D3 allows for accurate and precise quantification of flubendazole in various samples, contributing to the field of veterinary medicine and environmental science .
Application in Cancer Research
Summary of the Application
Flubendazole D3 has been studied for its potential antitumor effects, specifically in the treatment of breast cancer .
Methods of Application
In a study, the synergistic effects of paclitaxel and flubendazole were evaluated. The study demonstrated that flubendazole could synergize paclitaxel-mediated breast cancer cell killing in vitro and in vivo .
Results or Outcomes
The study found that flubendazole could reverse the drug resistance of paclitaxel-resistant breast cancer cells. It was demonstrated that flubendazole enhances the inhibitory effect of paclitaxel via HIF1α/PI3K/AKT signaling pathways .
Future Directions
properties
IUPAC Name |
trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEUVMUXAHMANV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746832 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flubendazole-d3 | |
CAS RN |
1173021-08-3 | |
Record name | (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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